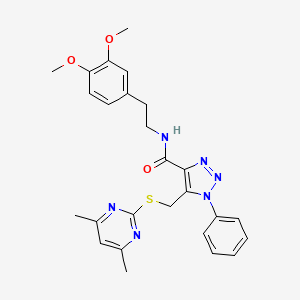
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C26H28N6O3S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antiproliferative, and enzyme inhibition activities.
Chemical Structure
The compound features a complex structure comprising a triazole ring, a carboxamide group, and a pyrimidine moiety. The presence of methoxy and thio groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 4 µg/mL | Effective against resistant strains |
| Pseudomonas aeruginosa | 8 µg/mL | Moderate activity observed |
| Bacillus subtilis | 3 µg/mL | High selectivity noted |
Studies have shown that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds with halogen substitutions exhibited improved efficacy against resistant strains compared to traditional antibiotics like ceftriaxone .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 57 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 68 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 9.70 | Activation of pro-apoptotic pathways |
The compound demonstrated significant cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. Notably, it was found to activate caspases 3 and 8 while down-regulating Bcl2 expression .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored through molecular docking studies. It was found to interact effectively with several key enzymes:
| Enzyme | Inhibition Type |
|---|---|
| Aromatase | Competitive inhibition |
| Cholinesterase | Non-competitive inhibition |
| Carbonic Anhydrase | Reversible inhibition |
The presence of the triazole moiety facilitates hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potential .
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antibacterial Efficacy : A study demonstrated that triazole derivatives with methoxy substitutions showed enhanced antibacterial properties against multidrug-resistant Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .
- Anticancer Properties : Another investigation revealed that triazole-based compounds exhibited potent antiproliferative effects in vitro and in vivo against various cancer models, suggesting their potential as therapeutic agents in oncology .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-17-14-18(2)29-26(28-17)36-16-21-24(30-31-32(21)20-8-6-5-7-9-20)25(33)27-13-12-19-10-11-22(34-3)23(15-19)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHTCZKXBTFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














